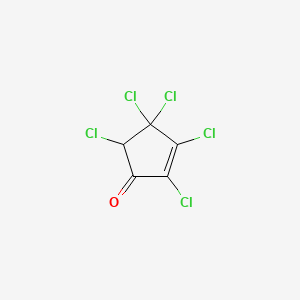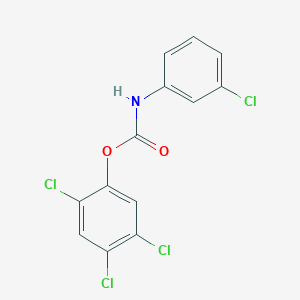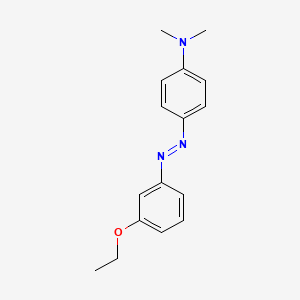
Benzenesulfinanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to almost white solid at room temperature and is soluble in methanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfinanilide can be synthesized through several methods. One common method involves the reaction of isothiocyanatobenzene with mafenide hydrochloride, forming benzenesulfonamide as an intermediate, which then undergoes cyclization to form the final product. Another method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride, followed by a reaction with aniline to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfinanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzenesulfinanilide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfinanilide and its derivatives varies depending on the specific application. For instance, its antibacterial activity against MRSA and VRE is believed to involve inhibition of bacterial folate metabolism, although the exact mechanism may differ from that of traditional sulfa drugs . In enzyme inhibition, this compound derivatives act by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Benzenesulfinanilide can be compared with other similar compounds, such as:
Benzenesulfonamide: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of a phenyl group, leading to different physical and chemical properties.
Cyclooxygenase-1 (COX-1) Inhibitors: Structurally similar compounds have been designed as COX-1 inhibitors with potential analgesic properties without causing gastric damage.
This compound stands out due to its unique combination of a benzene ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity.
Propiedades
Número CAS |
14933-97-2 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C12H11NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H |
Clave InChI |
VLJMBCZQJWXJAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


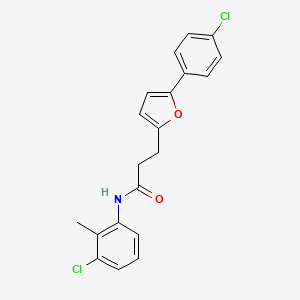
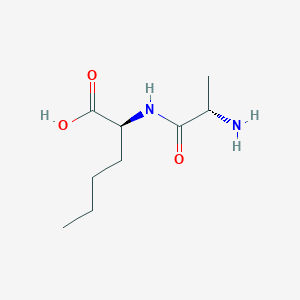
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
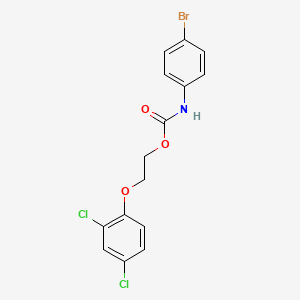

![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
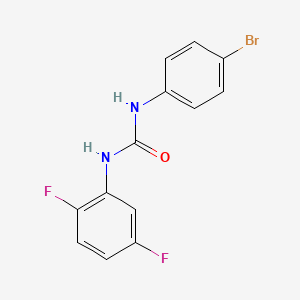
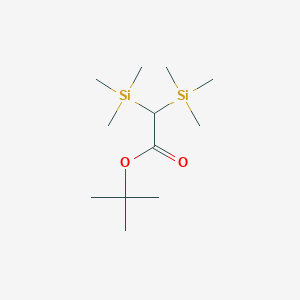
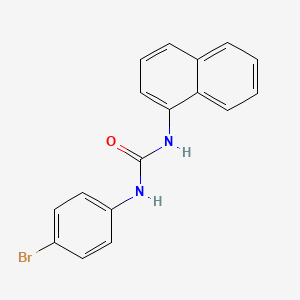
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
